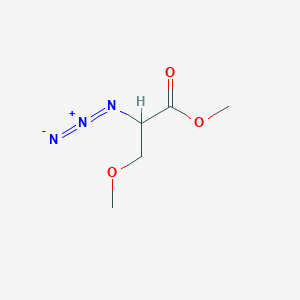

Methyl 2-azido-3-methoxypropanoate

Description

Structure

3D Structure

Properties

CAS No. |

90237-75-5 |

|---|---|

Molecular Formula |

C5H9N3O3 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

methyl 2-azido-3-methoxypropanoate |

InChI |

InChI=1S/C5H9N3O3/c1-10-3-4(7-8-6)5(9)11-2/h4H,3H2,1-2H3 |

InChI Key |

KSPJELWWGOKVAB-UHFFFAOYSA-N |

SMILES |

COCC(C(=O)OC)N=[N+]=[N-] |

Canonical SMILES |

COCC(C(=O)OC)N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Methyl 2 Azido 3 Methoxypropanoate

Enantioselective Synthetic Pathways to Chiral Methyl 2-azido-3-methoxypropanoate

The quest for enantiomerically pure this compound has led to the development of several sophisticated synthetic strategies. These approaches can be broadly categorized into two main streams: the direct asymmetric azidation of prochiral substrates and the transformation of existing chiral molecules.

Asymmetric Azidation Strategies

Direct asymmetric azidation involves the introduction of the azide (B81097) group into a prochiral precursor in a stereoselective manner, guided by a chiral influence. This can be achieved through the use of catalytic amounts of a chiral entity or by temporarily attaching a chiral auxiliary to the substrate.

Catalytic asymmetric azidation represents a highly efficient and atom-economical approach to chiral azides. A notable advancement in this area is the use of chiral transition metal complexes to catalyze the azidofunctionalization of α,β-unsaturated esters. For instance, a chiral iron(II) complex has been effectively employed in the regio- and enantioselective α-halo-β-azido difunctionalization of α,β-unsaturated esters. organic-chemistry.orgnih.gov This methodology, while not directly reported for Methyl 2-methoxyacrylate, provides a strong proof-of-concept for the synthesis of related chiral β-azido esters.

The reaction typically involves the use of a chiral N,N'-dioxide ligand in combination with an iron(II) salt, such as Fe(OTf)₂. acs.org The proposed mechanism involves the formation of a chiral iron(II)-enolate intermediate, which then reacts with an azide source, like trimethylsilyl (B98337) azide (TMSN₃), and a halogen source. The chiral environment created by the ligand directs the facial selectivity of the azide attack, leading to high enantiomeric excesses. Subsequent reductive dehalogenation of the resulting α-halo-β-azido ester would yield the desired 2-azido ester.

Table 1: Representative Catalytic Asymmetric Haloazidation of α,β-Unsaturated Esters

| Entry | Substrate | Catalyst System | Azide Source | Halogen Source | Product | Yield (%) | ee (%) |

| 1 | Methyl Cinnamate | Fe(OTf)₂ / Chiral N,N'-dioxide | TMSN₃ | NBS | Methyl 2-bromo-3-azido-3-phenylpropanoate | 95 | 98 |

| 2 | Methyl Crotonate | Fe(OTf)₂ / Chiral N,N'-dioxide | TMSN₃ | NCS | Methyl 2-chloro-3-azidobutanoate | 88 | 96 |

This data is representative of the types of results obtained in the field of catalytic asymmetric haloazidation and serves as a model for the potential synthesis of this compound.

The use of chiral auxiliaries is a well-established strategy for achieving high levels of stereocontrol in organic synthesis. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recycled.

For the synthesis of this compound, a suitable chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, could be attached to the acrylate (B77674) precursor. wikipedia.org The resulting N-acryloyl derivative would then be subjected to an azidation reaction. The steric bulk of the chiral auxiliary would effectively shield one face of the double bond, forcing the incoming azide nucleophile to attack from the less hindered face, thereby inducing high diastereoselectivity. Subsequent removal of the auxiliary would furnish the enantiomerically enriched 2-azido acid, which can then be esterified to give the target methyl ester.

A general workflow for this approach is as follows:

Acylation of a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with 2-methoxyacryloyl chloride.

Conjugate addition of an azide source (e.g., sodium azide) to the resulting α,β-unsaturated N-acyl oxazolidinone. The stereochemical outcome is directed by the chiral auxiliary.

Cleavage of the chiral auxiliary from the product of the conjugate addition to yield the chiral 2-azido-3-methoxypropanoic acid.

Esterification of the carboxylic acid to afford this compound.

Derivatization from Chiral Precursors

An alternative to direct asymmetric azidation is the conversion of readily available chiral starting materials into the target molecule. This approach leverages the existing stereochemistry of the precursor to establish the desired stereocenter in the product.

Chiral epoxides are versatile intermediates in organic synthesis. The ring-opening of a chiral epoxide with an azide nucleophile is a classic and reliable method for introducing an azido (B1232118) group with inversion of stereochemistry. For the synthesis of this compound, a suitable precursor would be a chiral methyl 2,3-epoxy-3-methoxypropanoate.

The synthesis of such an epoxide could be achieved through the asymmetric epoxidation of methyl 2-methoxyacrylate. The resulting chiral epoxide can then be subjected to regioselective ring-opening with an azide source, such as sodium azide in the presence of a Lewis acid or under buffered conditions. The azide will preferentially attack the less hindered C2 position, proceeding with inversion of configuration to yield the desired this compound. The enantioselectivity of the final product is directly dependent on the enantiomeric purity of the starting epoxide.

Enzymatic kinetic resolution of racemic glycidic esters has also been shown to be an effective method for accessing enantiomerically pure epoxides, which can then be used in subsequent transformations. google.com

Chiral amino acids, which are readily available from the chiral pool, serve as excellent starting materials for the synthesis of other chiral molecules. L- or D-serine, in particular, is an attractive precursor for this compound due to its inherent C2 stereocenter and the presence of a hydroxyl group that can be manipulated.

A potential synthetic route starting from a protected serine derivative, such as N-Boc-L-serine methyl ester, could involve the following key steps:

O-methylation of the side-chain hydroxyl group to introduce the methoxy (B1213986) functionality.

Conversion of the C2 amino group into an azide. This can be achieved through a diazotization reaction followed by nucleophilic substitution with an azide salt, a process that typically proceeds with retention of stereochemistry. Alternatively, a more controlled approach would involve the conversion of the amino group into a good leaving group, such as a triflate, followed by an Sₙ2 reaction with an azide nucleophile, which would proceed with inversion of configuration.

This strategy allows for the direct transfer of the stereochemical information from the starting amino acid to the final product, providing a reliable route to enantiomerically pure this compound.

Chemoenzymatic Synthesis Protocols for this compound

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the broad applicability of chemical transformations to achieve efficient and enantioselective production of target molecules. For the synthesis of enantiomerically pure this compound, a potential chemoenzymatic route involves the kinetic resolution of a racemic precursor, Methyl 2-hydroxy-3-methoxypropanoate.

This approach would begin with the synthesis of racemic Methyl 2-hydroxy-3-methoxypropanoate. Subsequently, a lipase (B570770), such as Candida antarctica lipase B (CALB), could be employed to selectively acylate one of the enantiomers of the secondary alcohol. This enzymatic resolution would yield a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. After separation, the enantioenriched alcohol can be converted to the corresponding azide. This conversion is typically achieved via a two-step process involving activation of the hydroxyl group, for example, by mesylation or tosylation, followed by nucleophilic substitution with an azide salt, such as sodium azide. This strategy allows for the preparation of both enantiomers of the target compound.

The efficiency of the enzymatic resolution is highly dependent on the reaction conditions, including the choice of acyl donor, solvent, and temperature. The enantiomeric excess (e.e.) of the resulting alcohol and ester are key indicators of the success of the resolution.

Table 1: Hypothetical Chemoenzymatic Resolution of (±)-Methyl 2-hydroxy-3-methoxypropanoate

| Entry | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) |

| 1 | CALB | Vinyl acetate | Toluene | 30 | 24 | ~50 | >99 (for unreacted alcohol) |

| 2 | PPL | Acetic anhydride | Dioxane | 40 | 48 | ~45 | >95 (for ester) |

| 3 | Lipase A from Candida sp. | Ethyl acetate | Hexane | 25 | 72 | ~50 | >98 (for unreacted alcohol) |

Note: This table is illustrative and based on typical results for lipase-catalyzed resolutions of secondary alcohols.

Multi-Component Reactions Incorporating the Propanoate Skeleton

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comnih.govmdpi.com While a specific MCR for the direct synthesis of this compound has not been reported, a hypothetical MCR could be designed based on known transformations.

One plausible approach could be a Passerini-type reaction. The classical Passerini reaction involves the combination of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com A variation of this could potentially be devised where a methoxy-substituted aldehyde (methoxyacetaldehyde), an isocyanide, and a suitable carboxylic acid are used. Subsequent transformation of the resulting product would be necessary to introduce the azide functionality and the methyl ester.

A more direct, yet still theoretical, MCR could involve the reaction of a glyoxylate (B1226380) derivative, a methoxy-containing component, and a source of azide. The development of novel MCRs is an active area of research, and the design of a reaction to directly yield functionalized propanoates like this compound remains a synthetic challenge.

Table 2: Potential Multi-Component Reaction Strategy

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Intermediate/Product |

| Passerini-type | Methoxyacetic acid | Methyl glyoxylate | Isocyanide | α-acyloxy-β-methoxy-N-substituted-aminopropanoate |

| Ugi-type | Methoxyacetaldehyde | Amine | Isocyanide | Azidoacetic acid |

Note: This table presents hypothetical MCR strategies that would require significant experimental validation.

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by considering several aspects of the reaction process, particularly in the conversion of a precursor like Methyl 2-bromo-3-methoxypropanoate to the final product.

A key green chemistry consideration is the choice of solvent. Traditional nucleophilic substitution reactions often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which have associated toxicity and disposal issues. acsgcipr.org Greener alternatives include the use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium. tandfonline.com PEG is non-toxic, biodegradable, and can often be reused, reducing waste. tandfonline.com Another approach is the use of polymer-supported reagents, such as a polymer-supported sodium azide. bohrium.comresearchgate.net This simplifies the workup procedure as the reagent can be removed by simple filtration, minimizing the need for aqueous workup and extraction with organic solvents. bohrium.comresearchgate.net

Table 3: Comparison of Reaction Conditions for Azide Synthesis from an Alkyl Halide

| Entry | Azide Source | Solvent | Conditions | Workup | Green Chemistry Aspects |

| 1 | Sodium azide | DMF | 80 °C, 12 h | Aqueous extraction | Use of a hazardous solvent |

| 2 | Sodium azide | PEG-400 | Room temp, 2 h | Direct extraction | Recyclable, non-toxic solvent, milder conditions tandfonline.com |

| 3 | Polymer-supported sodium azide | Dichloromethane | Room temp, 24 h | Filtration | Simplified purification, reagent can be regenerated bohrium.comresearchgate.net |

| 4 | Sodium azide | Water | Microwave, 10 min | Extraction | Use of water as a safe solvent, reduced reaction time organic-chemistry.org |

Elucidation of Chemical Reactivity and Transformative Potential of Methyl 2 Azido 3 Methoxypropanoate

Transformations Involving the Azide (B81097) Functional Group

The azide functional group is a cornerstone of modern organic chemistry, prized for its ability to participate in a wide range of reliable and selective reactions. As an energetic and reactive moiety, the azide in methyl 2-azido-3-methoxypropanoate can be converted into other valuable functional groups, such as primary amines, or used to construct complex heterocyclic structures.

Reductive Amination Strategies to 2-Amino-3-methoxypropanoate Derivatives

The reduction of organic azides to primary amines is a fundamental and highly efficient transformation. For this compound, this reaction provides a direct pathway to its corresponding amino ester derivative, a valuable building block in medicinal chemistry and materials science. While specific literature detailing the reduction of this compound is not prevalent, several standard methods are widely applicable.

One of the most common methods is the Staudinger reduction , which involves treating the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. This intermediate is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct. researchgate.net The reaction is known for its mild conditions and high functional group tolerance. researchgate.net

Another powerful strategy is catalytic hydrogenation . This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), to cleanly reduce the azide to an amine. This technique is often high-yielding and generates only nitrogen gas as a byproduct.

Other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed, although these may also reduce the ester group depending on the reaction conditions. The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule.

Table 1: Representative Methods for Azide Reduction

| Azide Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzyl Azide | H₂, Pd/C, Ethanol, rt | Benzylamine | >95% |

| Phenyl Azide | PPh₃, THF; then H₂O | Aniline | ~98% |

| 1-Azidohexane | NaBH₄, CoCl₂·6H₂O, Methanol, rt | 1-Hexanamine | 95% |

This table presents general examples of azide reduction to illustrate common methodologies and does not represent specific findings for this compound.

Staudinger Ligation and Related Imine/Phosphorane Chemistry

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a specifically engineered phosphine. nih.gov The reaction begins with the classic Staudinger reaction, where a phosphine attacks the terminal nitrogen of the azide to form an aza-ylide (or iminophosphorane) intermediate after the extrusion of dinitrogen gas. researchgate.net In the Staudinger ligation, the phosphine reagent is equipped with an electrophilic trap, typically an ester group, positioned to intercept the aza-ylide intramolecularly. nih.gov This leads to an amide-linked product and the corresponding phosphine oxide. This reaction has been instrumental in chemical biology for selectively labeling and ligating biomolecules. nih.gov If the aza-ylide intermediate is simply treated with water, the classic Staudinger reduction occurs, yielding a primary amine and a phosphine oxide. researchgate.net

Table 5: Comparison of Staudinger Reduction and Ligation

| Reaction | Azide Substrate | Phosphine Reagent | Key Intermediate | Final Product |

|---|---|---|---|---|

| Staudinger Reduction | Generic Azide (R-N₃) | Triphenylphosphine (PPh₃) | Aza-ylide (R-N=PPh₃) | Primary Amine (R-NH₂) + Ph₃P=O |

| Staudinger Ligation | Generic Azide (R-N₃) | Phosphine with ester trap | Aza-ylide | Amide (R-NH-C(O)-Linker) + Ph₃P=O |

This table provides a general overview of the Staudinger reaction pathways and does not represent specific findings for this compound.

Nitrene Insertion Reactions

The azide group in this compound serves as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical decomposition. This process involves the extrusion of a molecule of nitrogen gas (N₂) to generate a nitrene, which can then undergo a variety of insertion reactions. Organic azides are well-established as sources of nitrenes, which are valuable in synthetic organic chemistry. rsc.org

The generated nitrene, being an electron-deficient species, can readily insert into C-H bonds. This reactivity provides a powerful tool for the formation of new C-N bonds and the synthesis of various nitrogen-containing heterocyclic compounds. For instance, intramolecular C-H insertion can lead to the formation of cyclic products, such as lactams, which are important structural motifs in many biologically active molecules. The regioselectivity of this insertion is often directed by the proximity of the C-H bonds to the nitrene and the stability of the resulting transition state. In the context of this compound, insertion into the C-H bonds of the methoxy (B1213986) group or the carbon backbone is conceivable, leading to novel heterocyclic structures.

Furthermore, these nitrene intermediates can participate in intermolecular reactions. For example, reaction with an alkene can lead to the formation of an aziridine, a three-membered heterocyclic ring. The stereochemistry of the starting alkene is often retained in the resulting aziridine. The presence of the methoxy group and the chiral center in this compound can influence the stereochemical outcome of such reactions, potentially leading to diastereoselective aziridination.

The general transformation can be represented as follows:

General Scheme of Nitrene Formation and Insertion

R-COOCH₃ + H₂O --(H⁺ or OH⁻)--> R-COOH + CH₃OH

R-COOCH₃ + R'-OH --(catalyst)--> R-COOR' + CH₃OH

R-COOCH₃ --(hydrolysis)--> R-COOH

R-COOH + R'-NH₂ --(coupling agent)--> R-CONH-R'

Reactivity Influenced by the Methoxy Substituent and α-Chiral Center

Diastereoselective Inductions in Subsequent Transformations

The stereochemical outcome of reactions involving chiral molecules is a cornerstone of modern synthetic chemistry. For a molecule like this compound, which possesses a stereocenter at the C2 position, any subsequent reaction at or adjacent to this center has the potential to proceed with diastereoselectivity. The existing stereocenter can influence the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another.

However, a thorough review of scientific databases and literature reveals a lack of specific studies detailing the diastereoselective induction of this compound in subsequent chemical transformations. While general principles of stereocontrol are well-established for similar α-azido esters, empirical data for this particular compound is absent.

In analogous systems, the diastereoselectivity of transformations is influenced by several factors, including the nature of the reagent, solvent, temperature, and the presence of chelating groups. For instance, the reduction of the azide group or reactions at the ester functionality could theoretically be influenced by the adjacent methoxy group and the stereocenter.

Table 1: Hypothetical Diastereoselective Transformations of this compound and Influencing Factors

| Transformation | Potential Reagents | Key Factors Influencing Diastereoselectivity | Expected Outcome (Hypothetical) |

| Reduction of Azide to Amine | H₂, Pd/C; LiAlH₄ | Solvent, Temperature, Catalyst Surface | Formation of diastereomeric amines |

| Enolate Alkylation | LDA, Alkyl Halide | Temperature, Solvent, Additives (e.g., HMPA) | Generation of a second stereocenter with potential diastereomeric excess |

| Ester to Amide Conversion | Amine, Lewis Acid | Steric bulk of the amine, Lewis acid coordination | Potential for kinetic resolution or diastereoselective reaction |

Note: The information presented in this table is based on general principles of organic chemistry and is purely hypothetical due to the lack of specific literature on this compound.

Strategic Applications of Methyl 2 Azido 3 Methoxypropanoate in Complex Molecule Synthesis

A Gateway to Biologically Relevant Scaffolds

The inherent functionalities of methyl 2-azido-3-methoxypropanoate make it an ideal starting material for the synthesis of a diverse array of molecular frameworks that are of significant interest in medicinal chemistry and chemical biology. The azide (B81097) group serves as a versatile precursor to amines and nitrogen-containing heterocycles, while the ester and ether moieties provide handles for further chemical modification.

Crafting Modified Amino Acids and Peptidomimetics

The development of novel amino acids and peptidomimetics is crucial for modulating the biological activity and pharmacokinetic properties of peptides. While direct evidence for the use of this compound in this specific context is not extensively documented in publicly available research, its structural features strongly suggest its potential as a precursor. The azide can be readily reduced to a primary amine, a key feature of all amino acids. The adjacent methoxy (B1213986) group can influence the conformational preferences of the resulting amino acid, potentially leading to peptidomimetics with enhanced stability or receptor-binding affinity.

| Precursor | Target Scaffold | Key Transformation | Potential Application |

| This compound | β-Methoxy-α-amino acids | Azide reduction | Incorporation into peptides to induce specific secondary structures |

| This compound | Modified peptide backbones | Azide reduction and subsequent peptide coupling | Development of protease-resistant peptide drugs |

Building Blocks for Azido-Sugar Analogues and Glycoconjugates

Azido-sugars are invaluable tools in glycobiology, enabling the study of carbohydrate interactions and the development of targeted therapeutics. The structural similarity of this compound to a three-carbon sugar fragment makes it a plausible, albeit not widely reported, precursor for certain azido-sugar analogues. The azide and methoxy groups could be incorporated into more complex carbohydrate structures, providing a means to introduce a bioorthogonal handle for subsequent labeling or conjugation.

A Precursor to Nitrogen-Containing Heterocycles

The azide functionality of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. Through [3+2] cycloaddition reactions, commonly known as "click chemistry," the azide can react with alkynes to form 1,2,3-triazoles. Additionally, intramolecular reactions can potentially lead to the formation of other heterocyclic systems like oxazoles, depending on the reaction conditions and the presence of other functional groups.

| Heterocycle | Synthetic Strategy | Significance |

| 1,2,3-Triazoles | Copper- or Ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) | Stable, aromatic linkers in drug discovery and bioconjugation |

| Oxazoles | Intramolecular cyclization (hypothetical) | Core structures in various natural products and bioactive molecules |

Contributions to the Total Synthesis of Natural Products

The total synthesis of complex natural products often requires the use of highly functionalized and stereochemically defined building blocks. This compound, particularly in its chiral forms, has the potential to be a valuable asset in this demanding field.

A Tool for Stereocontrol

While specific examples are not prevalent in the literature, the chiral centers that can be established in derivatives of this compound could serve as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. The stereocenters at the C2 and C3 positions of the propanoate backbone could direct the stereoselective formation of new chiral centers in a growing molecule.

Integration into Complex Polyketide and Peptide Structures

Polyketides and peptides are two major classes of natural products with a wide range of biological activities. The structural motif of this compound, a three-carbon unit with oxygen and nitrogen functionalities, is a common feature in the backbones of these molecules. Synthetic strategies could involve the incorporation of this building block to introduce specific stereochemistry and functionality into the target natural product. The azide group, after incorporation, could be readily converted to an amine, a fundamental component of peptides, or other nitrogen-containing functionalities found in complex natural products.

Development of Advanced Materials and Functional Molecules

The utility of a bifunctional molecule like this compound, which contains both an azide group and a methoxy group attached to a propanoate backbone, would theoretically lie in its ability to participate in various chemical transformations. The azide group is a well-known functional group for "click chemistry" reactions, particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC respectively). The ester and methoxy groups could provide solubility, influence stereochemistry, or serve as handles for further modification. However, specific research demonstrating these applications for this particular compound is not found in the available literature.

Polymerization Strategies

There is no available research data to suggest that this compound has been utilized as a monomer or an initiator in any polymerization strategies. While related azido-functionalized molecules are employed in polymer science to introduce reactive sites for post-polymerization modification, no such studies have been published specifically involving this compound.

Conjugation for Probe Development

Similarly, the application of this compound in the development of molecular probes for biological or material science applications is not documented in the scientific literature. The azide functionality would be a prime candidate for conjugating the molecule to alkyne-modified proteins, nucleic acids, or other reporter molecules. Nevertheless, no published research has reported the use of this specific compound for such purposes.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of Methyl 2-azido-3-methoxypropanoate, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Advanced 1D NMR Techniques (e.g., DEPT, APT) for Structural Elucidation

One-dimensional (1D) NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are instrumental in differentiating between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons.

In the ¹³C NMR spectrum of this compound, four distinct signals are anticipated. Based on the analysis of similar structures like methyl propanoate and other functionalized propanoates, the predicted chemical shifts would be influenced by the electronegativity of the azide (B81097) and methoxy (B1213986) groups.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale for Prediction |

| Carbonyl (C=O) | ~170 | Typical range for ester carbonyls. |

| C2 (CH-N₃) | ~60-70 | The azide group causes a significant downfield shift. |

| C3 (CH₂-OCH₃) | ~70-80 | The ether oxygen strongly deshields the adjacent carbon. |

| Methoxy (-OCH₃) | ~55-60 | Typical range for methoxy carbons. |

| Ester Methyl (-COOCH₃) | ~52 | Typical range for ester methyl carbons. |

DEPT and APT Spectra:

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons would be absent.

DEPT-90: Would only exhibit signals for CH carbons.

APT: Would display positive signals for CH and CH₃ carbons and negative signals for C and CH₂ carbons.

These experiments would unequivocally confirm the number of protons attached to each carbon atom, solidifying the assignment of the carbon skeleton.

2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms and the stereochemical arrangement within the molecule. rsc.orgresearchgate.netmdpi.comresearchgate.netemerypharma.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the proton at C2 and the diastereotopic protons at C3, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. nih.gov It would provide a direct link between the proton and carbon chemical shifts, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. beilstein-journals.org Key HMBC correlations would include:

The ester methyl protons to the carbonyl carbon.

The C2 proton to the carbonyl carbon and the C3 carbon.

The C3 protons to the C2 carbon and the methoxy carbon.

The methoxy protons to the C3 carbon.

These correlations would definitively piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. For a specific stereoisomer of this compound, NOESY could show correlations that help to define the relative orientation of the azide and methoxy groups.

Dynamic NMR for Conformational Studies

The presence of single bonds in this compound allows for rotational isomerism. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the conformational dynamics of the molecule. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers for bond rotation and identify the preferred conformations in solution. Studies on similar acyclic molecules have demonstrated the utility of DNMR in understanding their stereodynamics.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the functional groups present in a molecule. rsc.org

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Azide (N₃) | ~2100 (strong, sharp) | Asymmetric stretch |

| Carbonyl (C=O) | ~1740-1750 (strong) | Stretch |

| C-O (ester) | ~1200-1300 (strong) | Stretch |

| C-O (ether) | ~1100-1150 (strong) | Stretch |

| C-H (alkane) | ~2850-3000 | Stretch |

The intense and characteristic azide stretch around 2100 cm⁻¹ would be a key diagnostic peak in the IR spectrum. np-mrd.org The strong carbonyl absorption would confirm the presence of the ester group. Raman spectroscopy would be complementary, potentially providing stronger signals for the more symmetric vibrations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which aids in structural elucidation.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, often producing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Expected HRMS Data for this compound (C₅H₉N₃O₃):

Exact Mass: 159.0644 g/mol

Measured Mass [M+H]⁺: High-resolution measurement would be expected to be within a few parts per million (ppm) of the calculated value of 160.0717.

Predicted Fragmentation Pattern:

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule would be expected to fragment in a predictable manner. Key fragmentation pathways could include:

Loss of dinitrogen (N₂) from the azide group, a very common fragmentation for azides, leading to a radical cation.

Cleavage of the ester group, resulting in the loss of the methoxy group (-OCH₃) or the entire methyl formate (B1220265) moiety (HCOOCH₃).

Cleavage of the C2-C3 bond.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be further confirmed.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile molecules, including small organic compounds. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules while minimizing fragmentation.

For this compound, MALDI-MS would be employed to confirm its molecular mass. However, the analysis of organic azides requires careful selection of the matrix and laser fluence. The azide group (-N₃) can be photolabile and prone to fragmentation through the loss of a nitrogen molecule (N₂), a mass difference of 28 Da. researchgate.net Research on peptides containing arylazido groups has shown that the choice of matrix is critical to prevent photoinduced degradation. nih.gov Matrices like sinapinic acid, which have strong absorbance at the laser's wavelength (typically 337 nm for a nitrogen laser), can effectively protect the photolabile azide, allowing for the detection of the intact molecular ion. nih.govacs.org

The general process involves mixing the analyte solution with a concentrated matrix solution, allowing the mixture to dry on a MALDI target plate, and then analyzing it in a time-of-flight (TOF) mass spectrometer. nih.govyoutube.com

Table 1: Common MALDI Matrices for Small Molecule Analysis

| Matrix | Abbreviation | Typical Analytes |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides (< 5000 Da), Lipids, Nucleic Acids youtube.com |

| 2,5-Dihydroxybenzoic acid | DHB | Small molecules, Oligosaccharides, Polymers youtube.com |

| Sinapinic acid (3,5-Dimethoxy-4-hydroxycinnamic acid) | SA | Proteins (> 5000 Da), Photolabile compounds nih.govyoutube.com |

| Dithranol | Dithranol | Synthetic Polymers youtube.com |

This interactive table allows for sorting and filtering of common MALDI matrices.

For this compound, one would anticipate observing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. A potential, and diagnostically useful, fragment ion corresponding to the loss of N₂ ([M-28+H]⁺) might also be detected, providing evidence for the presence of the azide functionality. researchgate.net

Chiroptical Spectroscopy Methodologies (Optical Rotation, Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with polarized light.

Optical Rotation (OR) is a fundamental chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For a pair of enantiomers, the rotation will be equal in magnitude but opposite in direction (+/-).

While specific optical rotation data for this compound is not available, data for the structurally analogous compound Methyl 3-hydroxy-2-methylpropanoate illustrates the principle.

Table 2: Optical Rotation Data for Enantiomers of Methyl 3-hydroxy-2-methylpropanoate

| Compound | Enantiomer | Specific Rotation ([α]) | Conditions |

| Methyl 3-hydroxy-2-methylpropanoate sigmaaldrich.com | (S)-(+) | +26° | c = 4 in methanol, at 19°C/D-line |

| Methyl 3-hydroxy-2-methylpropanoate sigmaaldrich.com | (R)-(-) | -26° | c = 4 in methanol, at 19°C/D-line |

This table presents the distinct optical rotation values for the (R) and (S) enantiomers of an analogous compound.

Electronic Circular Dichroism (ECD) is a more powerful technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov An ECD spectrum provides detailed information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. unipi.it

For molecules with multiple chromophores, the exciton (B1674681) chirality method (ECM) can be a powerful tool for assigning absolute configuration without relying solely on quantum-mechanical calculations. nih.govresearchgate.net This method analyzes the coupling between the electronic transitions of two or more spatially close chromophores, resulting in a characteristic bisignate (two-signed) signal called a "Cotton effect." The sign of this exciton couplet directly correlates with the chirality (spatial arrangement) of the chromophores. nih.gov

In the case of this compound, the azide and carbonyl groups are the primary chromophores. An experimental ECD spectrum would be compared to quantum chemically calculated spectra for the (R) and (S) configurations to make an unambiguous assignment of the absolute stereochemistry.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular connectivity, conformation, and absolute configuration. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

While a crystal structure for this compound has not been reported, the structure of Methyl 3-azido-2,3-dideoxy-α-D-arabino-hexopyranoside , another molecule containing both an azide and a methyl ester, provides an excellent model for the type of data obtained. nih.gov Analysis of its crystal structure revealed a specific chair conformation (⁴C₁) for the pyranoside ring and the formation of helical structures through intermolecular hydrogen bonding. nih.gov

This level of detail allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's preferred solid-state conformation and its non-covalent interactions.

Table 3: Representative Crystallographic Data for Methyl 3-azido-2,3-dideoxy-α-D-arabino-hexopyranoside nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₁₁N₃O₄ |

| Crystal System | Tetragonal |

| Space Group | P4₁ |

| a, b (Å) | 7.653(1) |

| c (Å) | 12.592(3) |

| Volume (ų) | 738.5(3) |

| Z (Molecules/Unit Cell) | 4 |

| Key Conformation | ⁴C₁ (Chair) |

| Key Interaction | Intermolecular Hydrogen Bonding |

This interactive table summarizes key crystallographic parameters obtained from an analogous azido (B1232118) methyl ester.

For this compound, a successful X-ray crystallographic analysis would confirm the absolute configuration determined by chiroptical methods and reveal the conformational preferences of the flexible acyclic backbone, including the relative orientations of the azide, methoxy, and methyl ester groups.

Chromatographic Methodologies (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture and are therefore critical for assessing the chemical purity and enantiomeric purity (enantiomeric excess, ee) of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of a chiral sample. The separation is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers. csfarmacie.cz These transient, unequal interactions lead to different retention times, allowing for the separation and quantification of each enantiomer. eijppr.com

The development of a chiral HPLC method for this compound would involve screening various CSPs. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and often successful for separating a wide range of chiral compounds, including those with ester functionalities. eijppr.comnih.gov The choice of mobile phase (typically mixtures of alkanes and alcohols for normal-phase chromatography) is optimized to achieve baseline resolution between the two enantiomer peaks. nih.gov

Table 4: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Typical Interaction Mechanism |

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves eijppr.com |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Ligand Exchange | L-proline, L-hydroxyproline | Formation of transient diastereomeric metal complexes eijppr.com |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions |

| Crown Ether | Chiral Crown-6 | Inclusion of primary amine groups into the chiral cavity |

This interactive table outlines major classes of Chiral Stationary Phases used in HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. It is an ideal method for assessing the chemical purity of this compound, which, as a small methyl ester, should have sufficient volatility for GC analysis.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and travels through a capillary column. sigmaaldrich.com The column separates compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for structural confirmation by comparing it to spectral libraries or by analyzing the fragmentation pattern. The gas chromatogram itself provides quantitative information about the purity of the sample by comparing the peak area of the main component to the areas of any impurity peaks. researchgate.net

For the analysis of methyl esters, a standard non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often used. sigmaaldrich.com

Future Research Trajectories and Emerging Paradigms in Methyl 2 Azido 3 Methoxypropanoate Chemistry

Exploration of Novel Biocatalytic and Flow Chemistry Synthesis Routes

The synthesis of azido (B1232118) compounds, including methyl 2-azido-3-methoxypropanoate, is undergoing a transformation with the advent of biocatalytic and flow chemistry approaches. These methods offer significant advantages in terms of safety, efficiency, and sustainability over traditional batch processes. cam.ac.uk

Biocatalysis: The use of enzymes for the synthesis of organic azides is a burgeoning field. nih.gov Recently, a promiscuous ATP- and nitrite-dependent enzyme, Tri17, was shown to catalyze the de novo construction of organic azides. nih.gov This enzymatic route, involving sequential N-nitrosation and dehydration of aryl hydrazines, opens the door for developing biocatalytic applications and engineering biosynthetic pathways for azide (B81097) synthesis. nih.gov The development of artificial metalloenzymes, which combine the reactivity of metal catalysts with the selectivity of protein scaffolds, also presents a promising avenue for novel azidation reactions. wikipedia.org Directed evolution techniques can be employed to tailor these enzymes for specific substrates and reactions, potentially leading to highly efficient and selective methods for producing compounds like this compound. wikipedia.org

Flow Chemistry: Continuous flow chemistry provides a safer and more scalable method for handling potentially hazardous reagents like azides. cam.ac.uk The use of packed-bed reactors with azide exchange resins or monolithic azide reagents allows for the in-situ generation and immediate consumption of azides, minimizing the risks associated with their accumulation. cam.ac.uk Flow processes have been successfully implemented for the synthesis of various organic azides and their subsequent transformation into other functional groups. cam.ac.ukbeilstein-journals.org This technology is particularly well-suited for the multistep synthesis of complex molecules, where intermediates can be passed directly from one reactor to another without isolation. researchgate.net

Integration into Supramolecular and Nanoscience Applications as a Building Block

The unique properties of the azido group make this compound an attractive building block for supramolecular chemistry and nanoscience. The ability of azides to participate in highly efficient and selective "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a key driver in this area. mdpi.comnih.gov

Supramolecular Assembly: The formation of well-defined, cage-like metal-organic frameworks (MOFs) has been demonstrated using azido-functionalized ligands. acs.org The azido anions can act as bridging ligands, facilitating the assembly of complex nanoscale structures with interesting magnetic properties. acs.orgnih.gov The ability to precisely control the assembly of these structures opens up possibilities for creating new materials with tailored functionalities for applications in areas such as catalysis and gas storage.

Nanoscience: The "click" reaction has been extensively used to design and functionalize nanocarriers for biological applications. mdpi.com By incorporating azide-containing building blocks like this compound, nanoparticles can be decorated with a variety of molecules, including peptides, antibodies, and drugs, for targeted delivery and imaging. mdpi.com The bioorthogonality of the azide-alkyne cycloaddition allows these modifications to be performed in complex biological environments with high specificity. nih.gov

Discovery of Unprecedented Reactivity Profiles and Transformations

While the azide group is well-known for its participation in reactions like the Staudinger ligation and Huisgen cycloaddition, ongoing research continues to uncover novel reactivity profiles and transformations. nih.govwikipedia.org The presence of the ester and methoxy (B1213986) groups in this compound can influence its reactivity, leading to unique chemical behavior.

Radical Reactions: The azidofunctionalization of alkenes has emerged as a powerful strategy for the simultaneous installation of an azide and another functional group. researchgate.net Iron-catalyzed radical alkylazidation of dehydroamino acids has been developed to synthesize α-azido α-amino esters. researchgate.netacs.orgnih.gov These reactions proceed through radical intermediates and offer a versatile method for accessing a wide range of non-natural amino acids. researchgate.net Further exploration of radical-mediated transformations of α-azido esters could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Catalytic Transformations: The catalytic transformation of esters of 1,2-azido alcohols into α-amido ketones has been demonstrated using a ruthenium catalyst. researchgate.netrsc.org This reaction proceeds through the formation of an N-H imine with the liberation of dinitrogen, followed by an intramolecular acyl migration. researchgate.netrsc.org Such catalytic systems that activate the azide group for new types of bond formations are of significant interest. The development of new catalysts could enable unprecedented transformations of this compound and related compounds. rsc.org

Development of High-Throughput Screening Methodologies for New Chemical Reactions

The discovery of new reactions and the optimization of existing ones can be greatly accelerated through the use of high-throughput screening (HTS) methodologies. sigmaaldrich.com These techniques allow for the rapid and parallel execution of a large number of experiments, making it possible to efficiently explore vast reaction parameter spaces. rsc.org

Reaction Screening Kits: Commercially available screening kits, often in a 24-well format, provide a convenient platform for screening catalysts, ligands, and reaction conditions for various transformations. sigmaaldrich.com These kits can be adapted for screening reactions involving azides, such as the development of new "click" chemistry catalysts or the optimization of azidation reactions. rsc.org

Flow-Based Screening: Microfluidic and continuous flow systems are increasingly being used for high-throughput reaction screening. nih.gov These systems allow for precise control over reaction parameters and can be automated for unattended operation. The ability to rapidly screen a wide range of conditions is particularly valuable for discovering novel reactivity and optimizing reaction yields and selectivities.

Synergistic Approaches Combining Synthetic and Computational Methodologies for Reaction Design

The combination of synthetic experimentation with computational modeling is becoming an increasingly powerful tool for understanding and predicting chemical reactivity. cuny.edu This synergistic approach allows for the rational design of new reactions and catalysts.

Mechanistic Insights: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms, transition state geometries, and activation energies. researchgate.net This information is invaluable for understanding the factors that control reactivity and selectivity. For example, computational studies have been used to elucidate the mechanism of the copper-catalyzed azide-alkyne cycloaddition and to predict the regioselectivity of the reaction. nih.gov

Predictive Modeling: By combining computational data with experimental results, it is possible to develop predictive models for chemical reactions. acs.org These models can be used to screen virtual libraries of catalysts and substrates, identifying promising candidates for experimental investigation. youtube.com This in silico approach can significantly accelerate the discovery of new reactions and the optimization of existing ones, guiding synthetic chemists toward the most promising avenues of research for compounds like this compound. youtube.com

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-azido-3-methoxypropanoate to maximize yield and purity?

- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For ester-azide derivatives, key factors include:

- Temperature: Controlled azide formation (e.g., avoiding overheating to prevent decomposition).

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reaction efficiency.

- Catalysts: Use of copper(I) catalysts for azide-alkyne cycloaddition if applicable.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Monitor purity via TLC and confirm with HPLC (≥97% purity, as per standards in impurity profiling ).

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: H and C NMR to confirm methoxy (δ ~3.3 ppm) and azide (δ ~3.5–4.0 ppm) groups. Compare shifts with structurally similar esters (e.g., 3-(3-Methoxyphenyl)propanoic acid ).

- IR Spectroscopy: Identify azide stretching (~2100 cm) and ester carbonyl (~1740 cm).

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.

Advanced Questions

Q. How can computational methods like QSPR predict the physicochemical properties of this compound?

- Methodological Answer: Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models (e.g., CC-DPS’s QSQN technology ) can predict:

- Thermodynamic Properties: Enthalpy of formation, Gibbs free energy.

- Reactivity: Azide group stability under varying pH and temperature.

- Solubility: Solvent compatibility using Hansen solubility parameters.

Validate predictions with experimental data (e.g., melting points from NIST ).

Q. What strategies resolve contradictions in reported spectral data or melting points for this compound?

- Methodological Answer:

- Cross-Validation: Compare data from authoritative databases (e.g., NIST ) and replicate experiments under standardized conditions.

- Impurity Analysis: Use HPLC-MS to identify contaminants (e.g., propanoic acid derivatives ) that may alter observed properties.

- Crystallography: Single-crystal X-ray diffraction to confirm molecular structure if discrepancies persist.

Q. What safety protocols are critical for handling this compound, given its reactive azide group?

- Methodological Answer:

- Storage: Keep in inert atmosphere (argon) at ≤4°C to prevent azide decomposition.

- Handling: Use explosion-proof equipment and avoid friction/impact. Follow protocols for similar azide esters (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid ).

- Waste Disposal: Neutralize azides with sodium nitrite/acid baths before transferring to licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.